Impureza A de ciprofibrato

Descripción general

Descripción

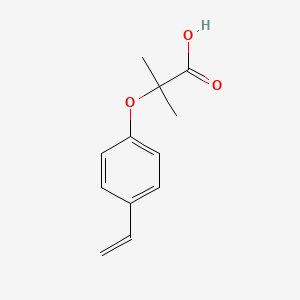

Ciprofibrate impurity A, also known as 2-(4-ethenylphenoxy)-2-methylpropanoic acid, is an impurity of Ciprofibrate . It has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .

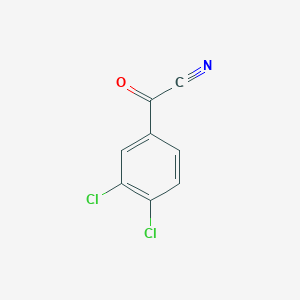

Molecular Structure Analysis

The molecular structure of Ciprofibrate impurity A includes a 2-(4-ethenylphenoxy)-2-methylpropanoic acid group . The InChI string isInChI=1S/C12H14O3/c1-4-9-5-7-10 (8-6-9)15-12 (2,3)11 (13)14/h4-8H,1H2,2-3H3, (H,13,14) . Physical and Chemical Properties Analysis

Ciprofibrate impurity A has several computed properties. It has a molecular weight of 206.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

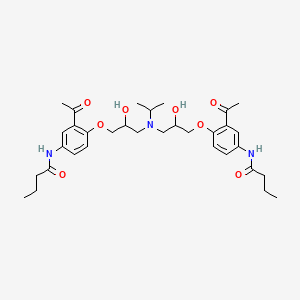

Investigación Farmacéutica

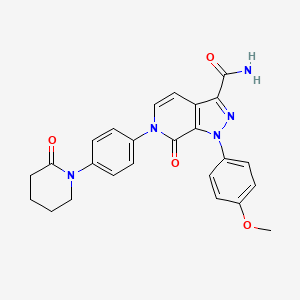

Los estándares de referencia de la impureza A de ciprofibrato se utilizan en la investigación farmacéutica para el desarrollo de productos, la presentación de ANDA (Solicitud de Nuevo Fármaco Abreviado) y DMF (Archivo Maestro de Medicamentos), el control de calidad (QC), la validación de métodos y los estudios de estabilidad. Ayudan a identificar impurezas desconocidas y evaluar el potencial genotóxico {svg_1}.

Desarrollo de Métodos Analíticos

Este compuesto se utiliza para el desarrollo y validación de métodos analíticos, lo cual es crucial para garantizar la calidad y eficacia de los productos farmacéuticos {svg_2}.

Mecanismo De Acción

- Role : PPARα is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to changes in gene expression related to lipid homeostasis, including fatty acid oxidation and lipoprotein metabolism .

- Changes : Ciprofibrate enhances lipolysis of triglycerides by increasing lipoprotein lipase (LPL) activity. It reduces both low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels, thereby lowering triglycerides and cholesterol associated with these lipoprotein fractions. Additionally, it increases high-density lipoprotein (HDL) cholesterol levels .

- Affected Pathways : Ciprofibrate influences lipid metabolism pathways, including:

- Impact on Bioavailability : Ciprofibrate’s pharmacokinetic properties affect its bioavailability, but specific details are lacking .

- Molecular and Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Cellular Effects

Ciprofibrate, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ciprofibrate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ciprofibrate Impurity A in laboratory settings .

Dosage Effects in Animal Models

In animal studies, Ciprofibrate has been shown to suppress the increase in blood lipids by 33% at a daily dosage of 0.6–3 mg/kg . The dosage effects of Ciprofibrate Impurity A in animal models have not been reported.

Metabolic Pathways

Ciprofibrate, the parent compound, is known to be involved in the metabolism of palmitic (C16:0) and lignoceric (C24:0) acids in rat liver .

Transport and Distribution

Ciprofibrate, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Ciprofibrate, the parent compound, is known to increase the number of peroxisomes, suggesting a peroxisomal localization .

Propiedades

IUPAC Name |

2-(4-ethenylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJBUUJYXSWCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

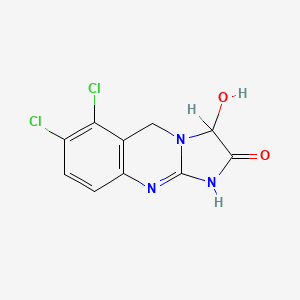

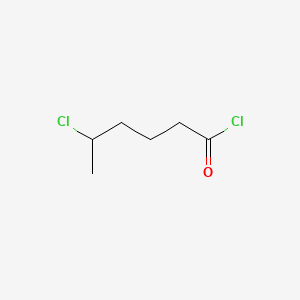

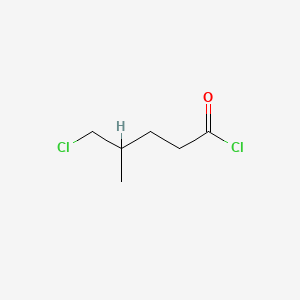

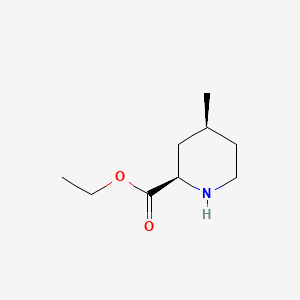

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)